4-(3-Benzyloxyphenyl)-2-fluorophenol

Description

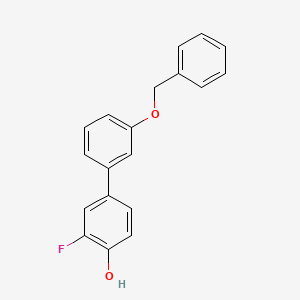

4-(3-Benzyloxyphenyl)-2-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position of a phenyl ring (meta-substitution relative to the benzyloxy linkage) (Fig. 1). Its molecular formula is C₁₉H₁₅FO₂, with a molecular weight of 298.33 g/mol (inferred from analogs in ).

Properties

IUPAC Name |

2-fluoro-4-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUMQWLANLECMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684574 | |

| Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-42-1 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3-fluoro-3′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a fluorine atom is introduced into the aromatic ring. The benzyloxy group can be added via a Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyloxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN_3) or thiourea in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-fluorophenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Benzyloxy Substitutions

4-(4-Benzyloxyphenyl)-2-fluorophenol

- Key Difference : The benzyloxy group is para-substituted on the phenyl ring instead of meta, altering electronic distribution and steric interactions.

- Molecular Formula : C₁₉H₁₅FO₂ (same as target compound).

- Relevance : Positional isomerism may influence binding affinity in biological systems, as para-substitution often enhances planarity and intermolecular interactions compared to meta-substitution .

4-Benzyloxy-2,6-difluorophenylboronic Acid

- Structure : Contains a boronic acid group and two fluorine atoms at the 2- and 6-positions.

- Molecular Formula : C₁₃H₁₁BF₂O₃.

- Application : Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. The additional fluorine atoms increase electrophilicity, enhancing reactivity compared to the target compound .

1-(3-Benzyloxyphenyl)-2,2,2-trifluoroethylamine

- Structure: Replaces the phenol group with an amine and adds a trifluoromethyl group.

- Molecular Formula: C₁₅H₁₄F₃NO.

- Pharmacological Relevance: The trifluoromethyl group improves metabolic stability and lipophilicity, making this compound more suitable for CNS-targeting drugs than the phenolic target .

Fluorophenol Derivatives

4-(2,3-Difluorophenyl)-2-fluorophenol

- Structure: Two fluorine atoms on the phenyl ring (2- and 3-positions) and a phenol group.

- Molecular Formula : C₁₂H₇F₃O.

- Electronic Effects : Increased electron-withdrawing effects from multiple fluorines may reduce pKa (enhancing acidity) compared to the target compound .

4-(4-Benzyl-1-piperazino)-2-fluorophenol

- Structure: Incorporates a piperazino group instead of a benzyloxy-substituted phenyl ring.

- Molecular Formula : C₁₇H₁₉FN₂O.

Pyrimidine and Heterocyclic Derivatives

6-(3-Benzyloxyphenyl)-4-(trifluoromethyl)pyrimidine (DV022)

- Structure : Pyrimidine core with trifluoromethyl and benzyloxyphenyl groups.

- Molecular Formula : C₁₉H₁₅F₃N₂O₂.

- Application : The trifluoromethyl group and heterocyclic core enhance binding to hydrophobic enzyme pockets, common in kinase inhibitors .

BETP [4-(3-Benzyloxyphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine]

- Structure : Ethylsulfonyl and trifluoromethyl groups on a pyrimidine ring.

- Pharmacological Role : Acts as a positive allosteric modulator (PAM) of GLP-1R, demonstrating the significance of sulfonyl groups in enhancing receptor binding .

Table 1. Comparative Data for Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.